

Confirming On-Target Effects of T-448 with Genetic Models: A Comparative Guide

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Compound of Interest		
Compound Name:	T-448	
Cat. No.:	B3028096	Get Quote

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T-448 (also known as EOS-448 or GSK4428859A) is an antagonistic anti-TIGIT human immunoglobulin G1 (hlgG1) antibody demonstrating a multi-faceted mechanism of action for enhancing anti-tumor immunity. This guide provides a comparative analysis of **T-448**'s on-target effects, supported by preclinical and clinical data, with a focus on its interaction with genetic models and its superiority over functionally deficient alternatives.

Executive Summary

T-448 leverages a functional Fc domain to elicit its potent anti-tumor activity. This is primarily achieved through three key on-target effects: the depletion of regulatory T cells (Tregs), the activation of effector T cells, and the modulation of antigen-presenting cells (APCs). Genetic and cellular models have been instrumental in elucidating these mechanisms, demonstrating the critical role of Fc-gamma receptor (FcyR) engagement for optimal therapeutic efficacy. Preclinical studies in murine models and data from a Phase 1 clinical trial underscore the importance of this Fc-competent design, showing superior activity compared to Fc-disabled versions and providing a strong rationale for its ongoing clinical development.

Data Presentation

Preclinical Data: Murine Models



Model	Treatment Group	Key Finding	Quantitative Data
Multiple Myeloma	Fc-enabled anti-TIGIT	Effective control of disease progression	Disease progression significantly inhibited (qualitative)
Multiple Myeloma	Fc-disabled anti-TIGIT	Inactive, no control of disease progression	-
Syngeneic Tumor Models	T-448 (FcyR-engaging isotype) + anti-PD1	Strong anti-tumor effect	Correlated with Treg depletion and CD8 T cell activation
Syngeneic Tumor Models	Fc-dead format anti- TIGIT + anti-PD1	Absent anti-tumor effect	No significant Treg depletion or CD8 T cell activation

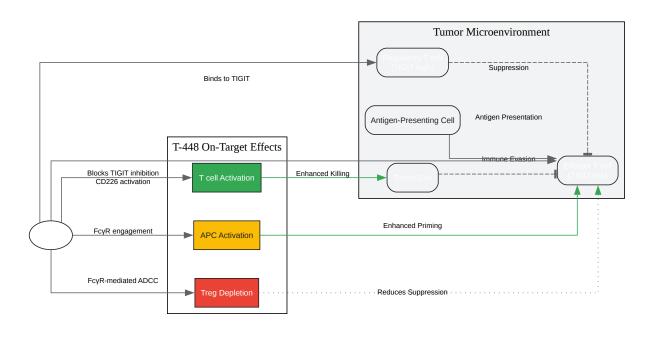
Clinical Data: Phase 1 Dose-Escalation Trial (Advanced Solid Tumors)



Parameter	Result	Quantitative Change
Clinical Response (n=20)		
Partial Response	1 patient	-
Stable Disease	9 patients	-
Pharmacodynamics		
CD8+ T cell / Treg Ratio	Increased functional immune response	Two-fold increase
CD8+ TIGIT- / CD8+ TIGIT+ T cell Ratio	Shift towards a more functional T cell phenotype	Four-fold increase
TIGIT+ cells in Tumor Biopsies (n=22)	Target engagement in the tumor microenvironment	Significant decrease in 21 out of 22 paired biopsies
Treg Depletion	Sustained depletion of suppressive Tregs	Observed at multiple dose levels
CD8+ T cell Proliferation	Increased proliferation of memory CD8 T cells	Increased Ki67 expression during the first treatment cycle

Mandatory Visualization Signaling Pathway of T-448 Action





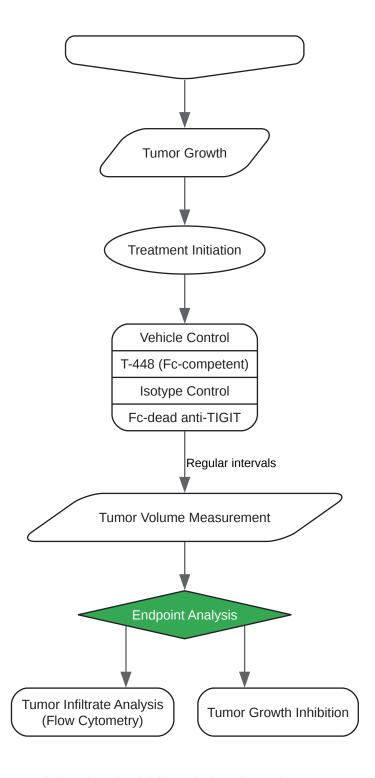
Binds to TIGIT

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Caption: **T-448**'s multifaceted mechanism of action in the tumor microenvironment.

Experimental Workflow: In Vivo Murine Tumor Model





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Caption: Workflow for assessing **T-448** efficacy in syngeneic mouse tumor models.

Experimental ProtocolsIn Vivo Murine Syngeneic Tumor Models



- Cell Culture: CT26 or EMT6 murine colorectal or breast cancer cell lines are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.
- Tumor Implantation: 6-8 week old female BALB/c mice are subcutaneously injected in the right flank with 1 x 10^6 CT26 or EMT6 cells in 100 μ L of sterile phosphate-buffered saline (PBS).
- Tumor Growth Monitoring: Tumor growth is monitored every 2-3 days by measuring the tumor dimensions with a digital caliper. Tumor volume is calculated using the formula: (length x width^2) / 2.
- Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into treatment groups. T-448 or control antibodies (isotype control, Fc-dead anti-TIGIT) are administered intraperitoneally at specified doses and schedules.
- Efficacy Evaluation: Tumor volumes are measured throughout the study. At the study endpoint, tumors are excised and weighed. Tumor growth inhibition is calculated as a percentage of the control group.
- Pharmacodynamic Analysis: Tumors and spleens are harvested for immune cell profiling by flow cytometry to analyze the frequency and activation state of CD8+ T cells, Tregs, and other immune cell populations.

Flow Cytometry Analysis of Tumor-Infiltrating Lymphocytes

- Tumor Digestion: Excised tumors are mechanically dissociated and enzymatically digested (e.g., using collagenase and DNase) to obtain a single-cell suspension.
- Cell Staining: The single-cell suspension is stained with a cocktail of fluorescently-labeled antibodies against cell surface markers to identify different immune cell populations. A typical panel for T cell analysis includes antibodies against CD45, CD3, CD4, CD8, FoxP3 (for Tregs), and Ki67 (for proliferation).
- Intracellular Staining: For intracellular markers like FoxP3 and Ki67, cells are fixed and permeabilized using a specialized buffer kit according to the manufacturer's instructions



before adding the respective antibodies.

- Data Acquisition: Stained cells are acquired on a multi-color flow cytometer.
- Data Analysis: The acquired data is analyzed using flow cytometry software to quantify the
 percentage and absolute numbers of different immune cell populations within the tumor
 microenvironment.

In Vitro T Cell Suppression Assay

- Cell Isolation: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood using Ficoll-Paque density gradient centrifugation. CD4+CD25+ Tregs and CD4+CD25- responder T cells (Teff) are then isolated using magnetic-activated cell sorting (MACS).
- Cell Labeling: Teff cells are labeled with a proliferation dye such as carboxyfluorescein succinimidyl ester (CFSE).
- Co-culture: Labeled Teff cells are co-cultured with unlabeled Tregs at different ratios (e.g., 1:1, 1:2, 1:4) in the presence of T cell stimuli (e.g., anti-CD3/CD28 beads or antibodies).
- Proliferation Analysis: After 3-5 days of co-culture, the proliferation of Teff cells is assessed by measuring the dilution of the CFSE dye using flow cytometry.
- Suppression Calculation: The percentage of suppression is calculated by comparing the
 proliferation of Teff cells in the presence of Tregs to the proliferation of Teff cells alone. The
 effect of T-448 on Treg suppressive function can be evaluated by adding the antibody to the
 co-culture.

Conclusion

The on-target effects of **T-448** are robustly confirmed through a combination of preclinical and clinical data. Genetic and cellular models have been pivotal in demonstrating that the FcyRengaging property of **T-448** is essential for its multifaceted mechanism of action, which includes the critical depletion of immunosuppressive Tregs and the activation of the anti-tumor immune response. These findings differentiate **T-448** from Fc-functionally silent anti-TIGIT antibodies







and provide a strong scientific foundation for its continued investigation as a promising immuno-oncology therapeutic.

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